molecular formula C22H12Cl6N2 B10923670 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B10923670
M. Wt: 517.1 g/mol
InChI Key: LVCZOSKAGLGYAN-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with dichlorobenzyl and dichlorophenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dichlorobenzyl and dichlorophenyl groups through substitution reactions. Common reagents used in these reactions include chlorinated benzyl and phenyl derivatives, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The dichlorobenzyl and dichlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe to study biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • 2,4-Dichlorobenzyl chloride
  • 2,4-Dichlorophenoxyacetic acid

Comparison: Compared to these similar compounds, 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole stands out due to its unique pyrazole ring structure and the presence of multiple dichlorinated aromatic groups

Properties

Molecular Formula

C22H12Cl6N2

Molecular Weight

517.1 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[(2,4-dichlorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H12Cl6N2/c23-15-4-1-14(18(26)9-15)11-30-22(13-3-6-17(25)20(28)8-13)10-21(29-30)12-2-5-16(24)19(27)7-12/h1-10H,11H2

InChI Key

LVCZOSKAGLGYAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

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